Cas no 922067-01-4 (N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-3-(trifluoromethyl)benzamide)

N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-3-(trifluoromethyl)benzamide structure
922067-01-4 structure
Product name:N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-3-(trifluoromethyl)benzamide
CAS No:922067-01-4
MF:C21H23F3N2O5S
MW:472.47793507576
CID:6388027
PubChem ID:41621385

N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-3-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-3-(trifluoromethyl)benzamide
    • N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-(trifluoromethyl)benzamide
    • AKOS024636023
    • N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide
    • F2282-0386
    • N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-3-(trifluoromethyl)benzamide
    • 922067-01-4
    • Inchi: 1S/C21H23F3N2O5S/c1-30-18-11-14-6-8-26(13-16(14)12-19(18)31-2)32(28,29)9-7-25-20(27)15-4-3-5-17(10-15)21(22,23)24/h3-5,10-12H,6-9,13H2,1-2H3,(H,25,27)
    • InChI Key: LTFHYHPQAYZODK-UHFFFAOYSA-N
    • SMILES: C(NCCS(N1CCC2=C(C1)C=C(OC)C(OC)=C2)(=O)=O)(=O)C1=CC=CC(C(F)(F)F)=C1

Computed Properties

  • Exact Mass: 472.12797750g/mol
  • Monoisotopic Mass: 472.12797750g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 743
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 93.3Ų

N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-3-(trifluoromethyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2282-0386-40mg
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-3-(trifluoromethyl)benzamide
922067-01-4 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2282-0386-15mg
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-3-(trifluoromethyl)benzamide
922067-01-4 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2282-0386-20mg
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-3-(trifluoromethyl)benzamide
922067-01-4 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2282-0386-25mg
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-3-(trifluoromethyl)benzamide
922067-01-4 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2282-0386-5μmol
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-3-(trifluoromethyl)benzamide
922067-01-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2282-0386-30mg
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-3-(trifluoromethyl)benzamide
922067-01-4 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2282-0386-2μmol
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-3-(trifluoromethyl)benzamide
922067-01-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2282-0386-10mg
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-3-(trifluoromethyl)benzamide
922067-01-4 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2282-0386-50mg
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-3-(trifluoromethyl)benzamide
922067-01-4 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2282-0386-3mg
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-3-(trifluoromethyl)benzamide
922067-01-4 90%+
3mg
$63.0 2023-05-16

Additional information on N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-3-(trifluoromethyl)benzamide

Introduction to N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-3-(trifluoromethyl)benzamide and Its Significance in Modern Chemical Biology

N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-3-(trifluoromethyl)benzamide, with the CAS number 922067-01-4, represents a fascinating compound in the realm of chemical biology. This molecule has garnered significant attention due to its unique structural features and potential applications in pharmaceutical research. The presence of both tetrahydroisoquinoline and trifluoromethyl groups in its molecular framework suggests a rich chemical space for interaction with biological targets.

The tetrahydroisoquinoline scaffold is a well-known pharmacophore in medicinal chemistry, often associated with compounds exhibiting central nervous system (CNS) activity. This moiety is derived from the metabolism of certain amino acids and is found in numerous bioactive natural products. The addition of a sulfonylethyl group to the tetrahydroisoquinoline core introduces additional polar interactions, potentially enhancing binding affinity to specific protein targets. This modification is particularly intriguing in the context of drug design, as it allows for fine-tuning of physicochemical properties such as solubility and metabolic stability.

The benzamide moiety at the C-3 position further complements the molecular architecture of N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-3-(trifluoromethyl)benzamide. Benzamides are well-documented in medicinal chemistry for their role as bioisosteres and for their ability to modulate enzyme activity. The trifluoromethyl group appended to the benzamide ring adds electronic bulk and lipophilicity, which can significantly influence the compound's pharmacokinetic profile. This combination of structural elements makes N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-3-(trifluoromethyl)benzamide a promising candidate for further exploration in drug discovery.

In recent years, there has been growing interest in the development of small molecules that can modulate neurotransmitter systems. The tetrahydroisoquinoline scaffold has been extensively studied for its potential to interact with serotonin and dopamine receptors, which are implicated in various neurological disorders. The dimethoxy substitution at the 6 and 7 positions of the tetrahydroisoquinoline ring is particularly noteworthy, as it has been shown to enhance binding affinity to certain receptor subtypes. This structural feature aligns with ongoing research aimed at developing novel therapeutics for conditions such as depression and Parkinson's disease.

The sulfonylethyl group in N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-3-(trifluoromethyl)benzamide introduces an additional layer of complexity that could be exploited for selective targeting. Sulfonamides are known for their ability to form stable hydrogen bonds with biological targets, making them valuable tools in drug design. The sulfonylethyl chain provides a flexible linker that can adapt to various binding pockets within proteins. This adaptability is crucial for achieving high-affinity interactions with biological macromolecules.

The trifluoromethyl group on the benzamide ring serves multiple purposes beyond mere lipophilicity enhancement. It can influence electronic properties such as electron-withdrawing effects and pKa values, which are critical parameters in drug design. Additionally, trifluoromethyl groups have been shown to improve metabolic stability by reducing susceptibility to oxidative degradation by cytochrome P450 enzymes. These attributes make N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-3-(trifluoromethyl)benzamide an attractive candidate for further development as a pharmacological agent.

Recent advancements in computational chemistry have enabled more sophisticated virtual screening approaches to identify potential drug candidates. Molecular docking studies have been employed to evaluate the binding affinity of N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-3-(trifluoromethyl)benzamide to various biological targets. These studies have highlighted its potential as an inhibitor of enzymes involved in neurotransmitter metabolism. For instance, preliminary docking simulations suggest that this compound may interact with monoamine oxidase (MAO) enzymes with high selectivity.

The MAO enzymes play a crucial role in regulating neurotransmitter levels by catalyzing the oxidative deamination of monoamines such as serotonin and dopamine. Inhibitors of MAO have long been explored as potential treatments for neurological disorders characterized by imbalances in these neurotransmitters. The structural features of N-{2-(6,7-dimethoxy-1,2,

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